Cas no 1221723-11-0 (methyl 6-bromo-2H-chromene-8-carboxylate)

Methyl 6-bromo-2H-chromene-8-carboxylate is a brominated chromene derivative featuring a carboxylate ester functional group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and heterocyclic frameworks. The bromine substituent at the 6-position enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The ester group offers additional synthetic flexibility, allowing for hydrolysis or transesterification. Its stable chromene core contributes to its utility in medicinal chemistry research, particularly in the study of anti-inflammatory and anticancer agents. The compound is typically characterized by high purity and consistent performance in synthetic applications.
methyl 6-bromo-2H-chromene-8-carboxylate structure
1221723-11-0 structure
Product name:methyl 6-bromo-2H-chromene-8-carboxylate
CAS No:1221723-11-0
MF:C11H9BrO3
MW:269.091362714767
MDL:MFCD15209742
CID:5177325

methyl 6-bromo-2H-chromene-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-bromo-2H-chromene-8-carboxylate
    • methyl6-bromo-2H-chromene-8-carboxylate
    • 2H-1-Benzopyran-8-carboxylic acid, 6-bromo-, methyl ester
    • MDL: MFCD15209742
    • Inchi: 1S/C11H9BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3
    • InChI Key: CKDULINQQLDEHN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)OC)C2=C(C=1)C=CCO2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5

methyl 6-bromo-2H-chromene-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-89341-0.25g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
0.25g
$1065.0 2023-09-01
Enamine
EN300-89341-0.5g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
0.5g
$1111.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01111698-1g
Methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0 95%
1g
¥5775.0 2023-04-04
Enamine
EN300-89341-1.0g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
1.0g
$1157.0 2023-02-11
Enamine
EN300-89341-10.0g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
10.0g
$4974.0 2023-02-11
Enamine
EN300-89341-2.5g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
2.5g
$2268.0 2023-09-01
Enamine
EN300-89341-5.0g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
5.0g
$3355.0 2023-02-11
Enamine
EN300-89341-1g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
1g
$1157.0 2023-09-01
Enamine
EN300-89341-0.05g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
0.05g
$972.0 2023-09-01
Enamine
EN300-89341-0.1g
methyl 6-bromo-2H-chromene-8-carboxylate
1221723-11-0
0.1g
$1019.0 2023-09-01

Additional information on methyl 6-bromo-2H-chromene-8-carboxylate

Methyl 6-Bromo-2H-Chromene-8-Carboxylate: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research

Methyl 6-bromo-2H-chromene-8-carboxylate (CAS No. 1221723-11-0) is a halogenated chromene derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound features a chromene core—a bicyclic system composed of a benzene ring fused to a pyran ring—substituted with a bromine atom at the C6 position and a carboxylate ester group at C8. The methyl ester functionality provides synthetic flexibility, enabling further derivatization through hydrolysis, amidation, or coupling reactions. Recent studies highlight its role as a key intermediate in the development of bioactive molecules, particularly in the design of anti-inflammatory agents and kinase inhibitors.

The structural characteristics of methyl 6-bromo-2H-chromene-8-carboxylate make it an attractive scaffold for medicinal chemists. The bromine substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, facilitating the introduction of diverse functional groups such as amines, thiols, or other heteroatoms. This versatility is critical in optimizing pharmacokinetic properties during drug discovery. For instance, a 2024 study published in the *Journal of Medicinal Chemistry* demonstrated that brominated chromenes exhibit enhanced metabolic stability compared to their non-halogenated analogs, underscoring the strategic value of bromination in lead optimization.

In synthetic methodology, the compound has been utilized as a precursor for constructing complex heterocyclic frameworks. The ester group can be selectively hydrolyzed to form carboxylic acids, which are then coupled with amino acids or peptides via standard condensation protocols. This approach has been employed in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs), where chromene-based scaffolds mimic natural ligand interactions with high specificity. Additionally, palladium-catalyzed cross-coupling reactions involving the bromide functionality have enabled rapid access to substituted chromenes with tailored electronic properties.

The biological activity profile of derivatives based on this scaffold is an active area of research. A 2023 investigation revealed that certain methyl esters of brominated chromenes exhibit potent inhibitory activity against COX-2 enzymes, suggesting potential applications in nonsteroidal anti-inflammatory drug (NSAID) development. Furthermore, molecular docking studies indicate that these compounds can bind to ATP-binding sites of protein kinases involved in cancer progression, such as EGFR and BCR-ABL tyrosine kinases. These findings position methyl 6-bromo-2H-chromene-8-carboxylate as a valuable tool for structure-activity relationship (SAR) studies aimed at improving therapeutic indices.

Synthetic accessibility is another key attribute of this compound. The chromene core can be generated through various routes, including condensation reactions between salicylaldehydes and acetoacetic esters followed by bromination under mild conditions. Modern synthetic protocols emphasize atom-efficient methodologies to minimize waste generation while maximizing yield—aligning with green chemistry principles increasingly adopted by pharmaceutical manufacturers. Notably, flow chemistry techniques have been applied to scale up production processes involving brominated intermediates like this one.

Beyond pharmaceutical applications, derivatives of methyl 6-bromo-2H-chromene-8-carboxylate show promise in materials science contexts. For example, conjugated polymers incorporating chromene units have demonstrated tunable optical properties suitable for organic photovoltaics or light-emitting diodes (OLEDs). The bromine substituent can influence bandgap energies when polymerized with electron-deficient monomers—a property exploited in recent advancements toward high-performance organic semiconductors.

In academic research settings, this compound serves as an ideal model system for studying reaction mechanisms involving heterocyclic compounds. Its reactivity patterns provide insights into regioselectivity during electrophilic substitutions and transition-metal-mediated transformations. Educational institutions frequently use it as a teaching aid to illustrate advanced synthetic strategies due to its well-defined structural features and predictable reactivity profiles.

The growing interest in natural product-inspired drug design has further elevated the importance of chromene-based compounds like this one. Many plant-derived flavonoids contain similar ring systems responsible for antioxidant and anti-cancer activities—suggesting that synthetic analogs could offer improved bioavailability while retaining biological efficacy through rational structural modifications guided by computational modeling tools.

Current trends indicate that continued exploration of brominated heterocycles will drive innovation across multiple disciplines within chemical sciences over the coming decade. As analytical techniques such as X-ray crystallography and NMR spectroscopy become more accessible at academic institutions worldwide, researchers are better equipped than ever before to characterize complex molecular architectures like those found in derivatives of methyl 6-bromo-2H-chromene-8-carboxylate at atomic resolution levels.

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